N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
Description
N1-(3-Methoxybenzyl)-N2-(4-Methyl-2-Nitrophenyl)Oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3-methoxybenzyl group at the N1 position and a 4-methyl-2-nitrophenyl group at the N2 position.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-7-14(15(8-11)20(23)24)19-17(22)16(21)18-10-12-4-3-5-13(9-12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMYROAZPFAEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 4-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N1-(3-hydroxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide.
Reduction: Formation of N1-(3-methoxybenzyl)-N2-(4-methyl-2-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Antiviral Oxalamides ()
Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) feature thiazolyl and pyrrolidinyl moieties. These heterocyclic groups likely enhance binding to viral targets (e.g., HIV entry inhibitors), as evidenced by their antiviral activity.
Umami Flavoring Agents ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a commercially approved flavoring agent. Its dimethoxybenzyl and pyridinylethyl groups optimize solubility and receptor interaction (hTAS1R1/hTAS1R3 activation).
Cytochrome P450-Activated Inhibitors ()
Compounds like N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) and N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (29) demonstrate how halogenated aryl groups enhance metabolic stability and enzyme binding.
Adamantyl-Substituted Oxalamides ()
N1-(Adamant-2-yl)-N2-(4-nitrobenzyloxy)oxalamide (9) and related analogs exhibit high melting points (>210°C) and purity (>90%), attributed to the rigid adamantyl group . The target compound lacks this feature but shares a nitro-substituted aromatic ring, suggesting comparable crystallinity and thermal stability .
Structural Impact on Physicochemical Properties
Key Observations:
- Lipophilicity: The target compound’s methoxy and nitro groups balance hydrophobicity (estimated LogP ~3.5), making it less polar than adamantyl derivatives but more lipophilic than flavoring agents like S334.
- Metabolic Stability: Nitro groups are prone to enzymatic reduction, which may limit the target compound’s utility in drug design compared to halogenated analogs (e.g., Compound 28) .
Biological Activity
N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a building block for pharmaceuticals and other biologically active agents. This article explores its biological activity, synthesis, mechanism of action, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxybenzyl group and a nitrophenyl group, contributing to its unique chemical behavior and potential applications.
| Property | Value |
|---|---|
| Molecular Weight | 318.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, Nitro, Oxalamide |
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction of 3-Methoxybenzylamine with 4-Methyl-2-nitrobenzoyl Chloride : This reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
- Formation of Oxalamide : The resulting intermediate is then treated with oxalyl chloride to yield the final oxalamide product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this oxalamide derivative. Preliminary data suggest that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
The proposed mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular processes, thereby modulating their activity.
- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : In a study involving human breast cancer cell lines, treatment with this oxalamide led to a significant reduction in cell viability (up to 70% at 100 µM concentration), suggesting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with amide bond formation between substituted benzylamines and oxalic acid derivatives. Key steps include:
Activation of carboxylic acids : Use coupling agents like EDCI or HOBt to facilitate amide bond formation.
Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres prevent side reactions .
Temperature control : Reactions often proceed at 0–25°C to minimize decomposition .
- Optimization strategies :
- Purification via column chromatography or recrystallization improves yield (reported up to 53% for analogous compounds) .
- Catalysts like DMAP enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical workflow :
- 1H/13C NMR : Confirms substitution patterns and stereochemistry (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- LC-MS/HRMS : Validates molecular weight and purity (>90% by HPLC) .
- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological screening?
- Common assays :
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC50 determination) .
- Cell viability : MTT assays to assess cytotoxicity (e.g., IC50 values in cancer cell lines) .
- Binding affinity : Surface plasmon resonance (SPR) for target protein interactions .
Advanced Research Questions
Q. How do substituents on the benzyl and phenyl groups influence biological activity?
- Structure-Activity Relationship (SAR) insights :
- Key finding : Electron-withdrawing groups (e.g., -NO2) enhance target engagement but may reduce metabolic stability .
Q. How can molecular docking resolve contradictions in reported biological activities?
- Strategy :
Target prioritization : Use crystallographic data (e.g., PDB IDs) to model interactions with enzymes like HIV reverse transcriptase .
Free energy calculations : MM-GBSA/PBSA methods quantify binding energies, explaining divergent IC50 values across studies .
Validation : Compare docking poses with mutagenesis data to identify critical residues (e.g., Lys101 in HIV-1 RT) .
Q. What experimental designs address discrepancies in pharmacokinetic data?
- Approach :
- Comparative metabolism studies : Use liver microsomes to assess CYP450-mediated oxidation rates .
- Solubility-pH profiling : Identify optimal formulations (e.g., PEG-based carriers for low aqueous solubility) .
- In vivo PK/PD modeling : Correlate plasma concentration-time curves with efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
